2-[1-(2-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole typically involves multiple steps, starting with the preparation of the piperidine and benzoxazole intermediates. One common method involves the reaction of 2-propoxybenzoyl chloride with piperidine to form the piperidinyl intermediate. This intermediate is then reacted with 2-aminophenol under specific conditions to form the final benzoxazole structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[1-(2-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
- 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- 4-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine
Uniqueness
2-[1-(2-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoxazole ring with a piperidine moiety makes it particularly interesting for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H24N2O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(2-propoxyphenyl)methanone |
InChI |
InChI=1S/C22H24N2O3/c1-2-15-26-19-9-5-3-7-17(19)22(25)24-13-11-16(12-14-24)21-23-18-8-4-6-10-20(18)27-21/h3-10,16H,2,11-15H2,1H3 |
InChI Key |
JPQPPYWSEYYRQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.